2-(BenZo[d][1,3]dioxol-5-yl)cyclopentanol
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Overview
Description
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol: is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.241 g/mol . This compound is known for its high purity and is used in various research and development applications .
Preparation Methods
The synthesis of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-(Methylenedioxy)benzaldehyde and cyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Scientific Research Applications
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems and potential therapeutic applications.
Medicine: The compound is explored for its potential medicinal properties, including its role in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol can be compared with other similar compounds, such as:
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanone: This compound differs by having a ketone group instead of an alcohol group.
trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentane: This compound lacks the hydroxyl group present in trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol.
The uniqueness of trans-2-[3,4-(Methylenedioxy)phenyl]cyclopentanol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H14O3/c13-10-3-1-2-9(10)8-4-5-11-12(6-8)15-7-14-11/h4-6,9-10,13H,1-3,7H2 |
InChI Key |
PUKOQKVUTNUAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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